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Principle of the Method

The Nitroso-PSAP method is a direct colorimetric assay for the quantitative determination of
iron in a variety of biological and aqueous samples.[1] This method is particularly
advantageous as it often does not require a deproteinization step for certain sample types and
demonstrates good correlation with results from Atomic Absorption Spectrometry and ICP-OES.

[2131[4]

The assay is based on a multi-step chemical reaction. Initially, iron bound to transport proteins,
such as transferrin, is dissociated into its free ferric (Fe3*) form by a weakly acidic buffer
containing a denaturing agent.[1][2][5] Subsequently, a reducing agent in the reaction mixture
converts the ferric iron (Fe3*) to its ferrous (Fe?*) state.[3][5] The resulting ferrous ions then
react with the chromogenic agent, 2-nitroso-5-(N-propyl-N-sulfopropylamino)phenol (Nitroso-
PSAP), to form a stable, blue-green chelate complex.[1][6] The intensity of the color produced
is directly proportional to the total iron concentration in the sample, which is quantified by
measuring the absorbance at approximately 750 nm.[1][5] It is important to note that this assay
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measures non-heme iron and cannot be used to quantify iron contained within heme
structures.[1][5]

Step 1: Dissociation & Reduction
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Caption: Chemical reaction pathway for iron detection using the Nitroso-PSAP method.

Quantitative Data Summary

The Nitroso-PSAP method is a sensitive and robust technique for iron quantification. The key
performance characteristics are summarized in the table below.
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Parameter Value Reference
Assay Principle Colorimetric [2]
Detection Wavelength 750 nm (Range: 730 - 770 nm)  [1]
Measuring Range 10 - 1000 pg/dL [2][3]

Molar Absorptivity ~4.3 x 10% L-mol—t.cm™1 [7]

Serum, Plasma, Urine, Saliva,

Sample Types Cell Lysate, Tissue Extract, [2]
Water
Assay Time Approximately 15 minutes [2]
o Single-point calibration is often
Calibration - [2]
sufficient
Interferences EDTA, Heme-bound iron [1][5]

Experimental Workflow Overview

The overall process involves a sample preparation step tailored to the specific matrix, followed
by the standardized colorimetric assay protocol and subsequent data analysis.
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Sample Preparation

Select Sample Type

Serum / Plasma Urine / Biological Fluid Tissue

Centrifuge/Filter Adjust pH to 2-3 Homogenize, add 5% TCA, Remove protein/lipids
to remove insolubles with 6M HCI incubate, then centrifuge (e.g., ultrafiltration)

Prepared Sample
Supernatant

Assay Protocol

1. Add 15uL Sample,
Standard, or Blank to Well

2. Add 160pL Buffer A
(Dissociation)
Incubate 10 min @ RT

3. Add 75pL Working Reagent
(Reduction & Chelation)
Incubate 5 min @ RT

4. Read Absorbance
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nalysis
A

Calculate Iron Concentration
(Mg/dL)
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Caption: General experimental workflow for iron analysis using the Nitroso-PSAP method.
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Sample Preparation Protocols

Important Precaution: To avoid iron contamination, use disposable plasticware or glassware
that has been thoroughly washed with 1M HCI or 1M HNOs3, followed by rinsing with distilled
water.[1][5]

4.1 Serum and Plasma

o Collect blood samples using appropriate methods. Note: Do not use collection tubes
containing EDTA, as it interferes with the assay.[1][8]

e Separate serum or plasma from the blood cells by centrifugation.

« If any insoluble substances or turbidity are present in the serum or plasma, remove them by
centrifugation (e.g., 6,000 rpm for 15 minutes) or filtration.[1][5]

e The clear supernatant can be used directly in the assay.

4.2 Urine and Other Biological Fluids

If the sample is turbid, clarify it by centrifugation at 6,000 rpm for 15 minutes.[1]

Collect the supernatant.

Adjust the pH of the sample to between 2.0 and 3.0 by adding a small volume of 6M HCI
(e.g., approximately 5-10 pL of 6M HCI per 1 mL of sample).[1][5][8]

The pH-adjusted, clarified sample is ready for the assay.

4.3 Tissue Samples

e Accurately weigh the tissue sample and homogenize it in a suitable buffer.
¢ Add 5% Trichloroacetic Acid (TCA) solution to the homogenate.[1][5]

o Vortex the mixture for 1 minute and incubate at 4-8°C for 30 minutes to precipitate proteins.

[1][5]
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e Centrifuge the sample at 6,000 rpm for 15 minutes.[1][5]

o Carefully collect the clear supernatant, which contains the extracted iron, and use it for the
assay.

4.4 Cell Lysates

o Prepare cell lysates using a suitable lysis buffer. Note: The lysis buffer must not contain
EDTA.[2]

e High concentrations of proteins or lipids in the lysate may interfere with the assay results.[1]
[5] If this is a concern, remove them by methods such as ultrafiltration or centrifugation.[1][5]

e The clarified lysate is ready for use in the assay.

Experimental Assay Protocol (96-Well Plate Format)

This protocol is based on commercially available kits and provides a general procedure.
Reagent volumes and incubation times may need to be optimized based on the specific kit
manufacturer's instructions.

Reagent Preparation:
e Bring all reagents and samples to room temperature before use.[1]

o Prepare the "Working Reagent" by mixing the Chromogen (Nitroso-PSAP) with Buffer B
(Reducing Agent) according to the kit's instructions. This solution should typically be used
within a specified time.[5]

Assay Procedure:

e Pipette 15 pL of Purified Water (Blank), Iron Calibrator (e.g., 200 ug/dL), or Prepared Sample
into individual wells of a 96-well microplate.[1][2]

e Add 160 pL of Buffer A (Dissociation Buffer) to each well.[1][2]

o Mix gently using a pipette. Avoid foaming. Incubate for 10 minutes at room temperature.[1][2]
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e Add 75 pL of the freshly prepared Working Reagent to each well.[5]
e Mix and incubate for 5 minutes at room temperature to allow for color development.[2][5]

* Measure the optical density (absorbance) at 750 nm using a microplate reader.[1] An
acceptable wavelength range is typically 730-770 nm.[1]

Data Analysis
The concentration of iron in the samples can be calculated using the following formula:

Iron Concentration (ug/dL) = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of
Calibrator - Absorbance of Blank)] x Concentration of Calibrator (ug/dL)

If the sample was diluted during preparation, remember to multiply the final result by the
dilution factor.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Application Notes and Protocols for Iron Analysis with
Nitroso-PSAP]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1598662/docs#application-notes-and-protocols-for-
iron-analysis-with-nitroso-psap]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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